Decanoyl peroxide

Description

Fundamental Principles of Organic Peroxide Reactivity

The reactivity of organic peroxides stems primarily from the relatively weak O-O bond, which has a bond dissociation energy typically ranging from 45 to 50 kcal/mol (190-210 kJ/mol). wikipedia.org This low bond energy allows for thermal or photochemical homolysis, leading to the formation of two radical species. wikipedia.orgnof.co.jp

For diacyl peroxides like decanoyl peroxide, the initial step in thermal decomposition is often the homolytic cleavage of the O-O bond, yielding two acyloxy radicals. These acyloxy radicals can then undergo further decarboxylation to produce alkyl radicals and carbon dioxide. researchgate.netcdnsciencepub.com The rate of decomposition is temperature-dependent and generally follows first-order kinetics. plastipigments.comresearchgate.net The thermal instability varies among different organic peroxides, with their decomposition temperatures often characterized by their half-life at a given temperature. iloencyclopaedia.orgplastipigments.com

Organic peroxides are also strong oxidizing agents and can react vigorously with organic matter and reducing agents. noaa.govehsdb.com Contamination with transition metal compounds, amines, strong acids, or alkalis can significantly accelerate their decomposition, potentially leading to violent reactions. noaa.govehsdb.com

Classification and Structural Characteristics of Diacyl Peroxides

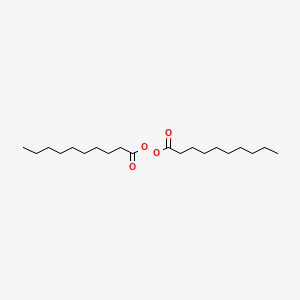

Diacyl peroxides are a specific class of organic peroxides defined by the presence of the -C(O)-O-O-C(O)- functional group. suzehg.com Their structure consists of a peroxy linkage (-O-O-) flanked by two acyl groups. The nature of the R and R' groups in the general structure R-C(O)-O-O-C(O)-R' influences the physical and chemical properties of the diacyl peroxide.

This compound (R = R' = CH₃(CH₂)₈) is a symmetrical diacyl peroxide with long alkyl chains. This contributes to its physical state as a solid at room temperature and its insolubility in water, while being soluble in organic solvents. suzehg.comechemi.comchemicalbook.com The long hydrocarbon chains also influence its interactions in various media. solubilityofthings.com

Other examples of diacyl peroxides include benzoyl peroxide, lauroyl peroxide (dothis compound), and succinic acid peroxide, each with different acyl groups leading to variations in their decomposition temperatures and applications. sigmaaldrich.comgoogle.comgoogle.comepo.org

This compound as a Model System in Radical Chemistry

This compound serves as a convenient source of straight-chain aliphatic free radicals, specifically decanoyl oxy radicals and subsequently nonyl radicals (C₉H₁₉•) upon decarboxylation. cdnsciencepub.com The study of the thermal decomposition of this compound, alongside other long-chain diacyl peroxides like lauroyl and octanoyl peroxides, has provided insights into the behavior of higher molecular weight radicals. cdnsciencepub.com

Research involving the decomposition of this compound in solution has helped in understanding radical reactions, such as the ratio of disproportionation to combination for the generated alkyl radicals. cdnsciencepub.com These studies suggest that while radicals are formed in pairs, their reactions can occur both within the solvent "cage" (geminate recombination) and with other radicals in the solution. cdnsciencepub.com

The controlled decomposition of this compound allows for the generation of well-defined radical species, making it a valuable tool for investigating radical-mediated reactions and developing mechanistic understanding in radical chemistry.

Overview of Research Trajectories in this compound Science

Research involving this compound has primarily focused on its role as a source of free radicals and its applications stemming from this property. Key research trajectories include:

Polymerization Initiation: this compound is widely used as a free radical initiator in the polymerization of various monomers, particularly in the production of polymers like low-density polyethylene (B3416737) (LDPE). nof.co.jpplastipigments.comechemi.comchemicalbook.comquizlet.comatamanchemicals.comarkema.com Its thermal decomposition generates the radicals necessary to start the chain reaction in radical polymerization. quizlet.comissr.edu.kh

Thermal Decomposition Mechanisms: Studies have investigated the kinetics and mechanisms of the thermal decomposition of this compound in different solvents and conditions. researchgate.netcdnsciencepub.com This includes understanding the primary O-O bond cleavage, subsequent decarboxylation, and the influence of the reaction medium on these processes. researchgate.netcdnsciencepub.com

Radical Chemistry Studies: this compound has been used as a model compound to study the behavior of alkyl radicals in solution, including recombination and disproportionation reactions. cdnsciencepub.com Research has explored cage effects and the diffusion of radicals from the solvent cage. cdnsciencepub.comacs.org

Synthesis Methods: Research has also focused on efficient and safe methods for synthesizing this compound. google.comgoogle.comtandfonline.com This includes exploring reaction conditions and the use of different solvents to optimize yields and safety. tandfonline.com

These research areas highlight the importance of this compound as a functional molecule in polymer science and as a subject of fundamental studies in radical chemistry.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Appearance | White wet solid or white flakes | nih.govechemi.comchemicalbook.com |

| Melting Point | 40-41 °C | chemicalbook.com |

| Boiling Point | 413.0 ± 28.0 °C (Predicted) | chemicalbook.com |

| Density | 0.936 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |

| Water Solubility | 121.6 µg/L at 20.5 °C | chemicalbook.com |

| LogP | 8.38 at 20 °C | chemicalbook.com |

| Molecular Formula | C₂₀H₃₈O₄ | nih.govchemsrc.comchemicalbook.com |

| Molecular Weight | 342.51 g/mol or 342.51300 g/mol | nih.govchemsrc.comchemicalbook.com |

Table 2: Selected Research Findings Related to this compound Decomposition

| Research Aspect | Key Findings | Source |

| Thermal decomposition in hydrocarbon solution | Convenient source of C-9 and C-11 alkyl radicals; Ratio of disproportionation to combination for these radicals is approximately 0.2. | cdnsciencepub.com |

| Radical behavior in solution | Radicals tend to react with each other within the cage; Cross-combination products are limited at lower temperatures. | cdnsciencepub.com |

| Effect of solvent on thermal decomposition | Reaction medium affects the rate of primary homolytic decomposition and secondary induced chain decomposition processes. | researchgate.net |

Structure

2D Structure

Properties

CAS No. |

762-12-9 |

|---|---|

Molecular Formula |

C20H38O4 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

decanoyl decaneperoxoate |

InChI |

InChI=1S/C20H38O4/c1-3-5-7-9-11-13-15-17-19(21)23-24-20(22)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |

InChI Key |

XJOBOFWTZOKMOH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OOC(=O)CCCCCCCCC |

Canonical SMILES |

CCCCCCCCCC(=O)OOC(=O)CCCCCCCCC |

Appearance |

Solid powder |

Other CAS No. |

762-12-9 |

physical_description |

Didecanoyl peroxide appears as white wet solid. May float or sink in water. This solid peroxide is particularly sensitive to temperature rises, contamination, and friction. Above a given "Control Temperature" they decompose violently. OtherSolid |

Pictograms |

Flammable; Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decanoyl peroxide; Peroxide; bisdecanoyl peroxidebis; (1-oxodecyl); EC 212-092-1; EINECS 212-092-1; UNII-5YFN3ID35B. |

Origin of Product |

United States |

Synthetic Methodologies for Decanoyl Peroxide

Conventional Chemical Synthesis Routes

Traditional methods for synthesizing decanoyl peroxide often involve the reaction of decanoic acid or its derivatives with hydrogen peroxide or other peroxy compounds under specific conditions.

Peroxidation of Decanoic Acid with Hydrogen Peroxide

One conventional route involves the reaction of decanoic acid with hydrogen peroxide. This method typically requires the presence of a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the reaction. psu.edu The reaction is often carried out at low temperatures to control the exothermic nature of the peroxidation and minimize side reactions. psu.edu For instance, the preparation of peroxydecanoic acid, a related peracid, has been reported by dissolving decanoic acid in concentrated sulfuric acid and then adding hydrogen peroxide dropwise while maintaining a low temperature. psu.edu While this specific example describes the formation of the peroxy acid, similar principles can be applied to the synthesis of the diacyl peroxide under modified conditions, often involving a base to react with the carboxylic acid or acyl halide.

Direct Oxidation of Decanoic Acid with Peracids

Direct oxidation of decanoic acid using pre-formed peracids is another possible synthetic approach. Peracids, such as peroxyacetic acid or peroxydecanoic acid, contain the reactive -C(O)OOH functional group, which can transfer an oxygen atom to another molecule. While the search results did not provide specific details on the direct oxidation of decanoic acid to this compound using peracids, peroxycarboxylic acids in general are known to be used as oxidizing agents. google.com The feasibility and efficiency of this method for synthesizing diacyl peroxides like this compound would depend on the specific peracid used and the reaction conditions.

Reaction of Decanoyl Chloride with Peroxide Sources

A common and well-documented method for synthesizing diacyl peroxides, including this compound, is the reaction of an acyl chloride, such as decanoyl chloride, with a peroxide source, typically hydrogen peroxide in the presence of a base or an alkali metal peroxide. google.com This reaction is often carried out in a two-phase system, with an organic solvent immiscible with water used to dissolve the acyl chloride and the resulting diacyl peroxide, protecting them from hydrolysis by the aqueous base. tandfonline.com

The general reaction can be represented as:

2 RCOCl + H₂O₂ + 2 NaOH → (RCO)₂O₂ + 2 NaCl + 2 H₂O

or

2 RCOCl + Na₂O₂ → (RCO)₂O₂ + 2 NaCl

where R represents the decyl group (C₉H₁₉-).

Studies on the synthesis of similar diacyl peroxides, such as dioctanoyl peroxide and dothis compound, from their respective acyl chlorides highlight the importance of factors like the choice of organic solvent, the concentration of reactants, the reaction temperature, and the rate of addition of the acyl chloride to the peroxide solution. tandfonline.comgoogle.com For instance, the synthesis of dothis compound has been reported by reacting dodecanoyl chloride with hydrogen peroxide and sodium hydroxide (B78521) or potassium hydroxide in an aqueous solution at low temperatures. google.com The use of an organic solvent immiscible with water can lead to higher yields by minimizing side reactions like the hydrolysis of the acyl chloride. tandfonline.com

Data from studies on the synthesis of related diacyl peroxides illustrate typical reaction conditions and outcomes:

| Acyl Chloride | Peroxide Source | Base | Solvent System | Temperature (°C) | Reported Yield (%) | Reference |

| n-Octanoyl chloride | Hydrogen peroxide (30%) | NaOH (5 mol/L) | Methylene (B1212753) dichloride/Water | Room Temperature | 98.6 | tandfonline.com |

| Dodecanoyl chloride | Hydrogen peroxide (20-60%) | NaOH or KOH (10-50%) | Aqueous | -10 to 5 | Not specified | google.com |

| Isobutyryl chloride | Hydrogen peroxide | Ammonium hydroxide or Potassium hydroxide | Hexane/Water | Not specified | 29-47 | google.com |

| Isobutyryl chloride | Sodium peroxide | None | Two-phase | 25-30 | ~50 | google.com |

| Isobutyric anhydride | None | None | Not specified | Not specified | ~67 | google.com |

| Isobutyryl chloride | Sodium peroxide | None | Hexane/Water | Not specified | ~72 | google.com |

Advanced and Green Chemistry Approaches in Peroxide Synthesis

Modern chemical synthesis is increasingly focusing on developing more efficient, safer, and environmentally friendly methods. This includes exploring advanced techniques like radical initiation and continuous flow reactor systems for peroxide production.

Radical Initiation Techniques for Precursor Transformation

While this compound itself is often used as a radical initiator, radical initiation techniques can also be employed in the synthesis of peroxide precursors or in related oxidation reactions. For example, radical mechanisms are involved in the decomposition of peroxy acids. researchgate.net The formation of free radicals by the homolytic cleavage of the peroxide bond is a key step in their application as initiators in polymerization. quizlet.comsolubilityofthings.comrsc.org Although the search results did not provide specific examples of using radical initiation for the synthesis of this compound itself, radical chemistry is fundamental to the reactions and applications of organic peroxides. Radical initiation is crucial for transforming precursors in various organic synthesis routes, and its principles could potentially be applied or adapted to novel peroxide synthesis methods.

Continuous Flow Reactor Systems for Peroxide Production

Continuous flow reactor systems offer several advantages for the synthesis of hazardous or exothermic compounds like organic peroxides, including improved safety, better control over reaction conditions, and increased efficiency compared to batch processes. google.comgoogle.comepo.orggoogleapis.com These systems allow for precise control of temperature and mixing, which are critical for managing the inherent instability of peroxides and the exothermic nature of their synthesis. google.comepo.org

The synthesis of organic peroxides, including diacyl peroxides, can be carried out in continuous flow reactors by continuously feeding the raw materials into the reactor and obtaining the product at the outlet. google.comgoogle.com This approach minimizes the amount of reactive material present at any given time, reducing the risk associated with large-scale batch reactions. googleapis.com Plate exchangers and microreactors are examples of continuous flow technologies that have been explored for the synthesis of thermally sensitive organic peroxides due to their high heat exchange capacity and ability to handle exothermic reactions effectively. epo.org

While specific detailed examples for the continuous flow synthesis of this compound were not extensively detailed in the search results, the general principles and advantages of using continuous flow systems for the production of organic peroxides, including diacyl peroxides, have been reported. google.comgoogle.comepo.orggoogleapis.com These systems can utilize hydrogen peroxide and an oxidizing substrate, such as an acid chloride, with a catalyst (acid or alkali) to produce the desired organic peroxide. google.comgoogle.com The reaction time in continuous flow processes for organic peroxides can be very short, often in the range of minutes. google.comgoogle.com

Decomposition Mechanisms and Radical Kinetics of Decanoyl Peroxide

Thermal Decomposition Pathways and Energetics

The thermal decomposition of diacyl peroxides like decanoyl peroxide generally proceeds through a relatively straightforward mechanism initiated by the cleavage of the peroxy O-O bond. cdnsciencepub.comatamanchemicals.com

Homolytic Cleavage of the Peroxy O-O Bond

The primary step in the thermal decomposition of this compound is the homolytic cleavage of the weak peroxy (O-O) bond. americanchemistry.comcdnsciencepub.comoup.comwayne.edu Homolytic cleavage is the process where a molecular bond breaks, with each resulting fragment retaining one of the originally bonded electrons, generating two radicals. wikipedia.org This initial scission of the O-O bond in this compound yields two decanoyloxy radicals.

The reaction can be represented as:

(C₉H₁₉COO)₂ → 2 C₉H₁₉COO•

This step is often the rate-determining step in the decomposition process. anu.edu.au The energy required to break this bond is known as the bond dissociation energy (BDE). wikipedia.org While a generic O-O bond dissociation energy has traditionally been cited around 34 kcal/mol, high-level calculations suggest the average O-O bond energy is significantly higher, around 45 kcal/mol, and is sensitive to the molecular environment. wayne.edu

Influence of Temperature and Solvent Media on Decomposition Rate

The rate of thermal decomposition of this compound is significantly influenced by both temperature and the nature of the solvent medium. smolecule.comcdnsciencepub.comresearchgate.net Higher temperatures generally lead to a more rapid decomposition rate. smolecule.comcdnsciencepub.comresearchgate.netresearchgate.net Studies have investigated the thermal decomposition of this compound in solution over a wide temperature range, for instance, from 50 to 250°C in a high molecular weight hydrocarbon solvent. cdnsciencepub.comcdnsciencepub.com

The solvent can affect the decomposition rate through various mechanisms, including influencing the primary homolytic decomposition and secondary induced chain decomposition processes. researchgate.net Certain solvents can increase the rate due to induced decomposition, where radicals from the solvent attack the undissociated peroxide molecule. anu.edu.au The polarity and viscosity of the solvent can impact the "cage effect," which describes the likelihood of geminate radicals (radicals formed in close proximity within the solvent cage) to recombine before escaping into the bulk solution. cdnsciencepub.comcdnsciencepub.com

Kinetic Parameters of Thermal Decomposition (Activation Energy, Frequency Factor, Reaction Order)

The thermal decomposition of organic peroxides like this compound often follows first-order kinetics, particularly in dilute solutions, suggesting that the dissociation of the peroxide bond is the rate-determining step. anu.edu.auuc.edu The rate constant (k) for this first-order decomposition can be described by the Arrhenius equation: k = A * exp(-Ea/RT), where A is the frequency factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. nih.govlibretexts.org

Studies on the thermal decomposition of this compound in solution have determined kinetic parameters by fitting experimental rate constants to the Arrhenius equation. cdnsciencepub.comcdnsciencepub.com The activation energy (Ea) represents the minimum energy required for the decomposition reaction to occur. libretexts.orgdlr.de The frequency factor (A), also known as the pre-exponential factor, is related to the frequency of collisions and the probability of a reaction occurring upon collision with the correct orientation. libretexts.org For unimolecular reactions like the initial O-O bond cleavage, the frequency factor is typically around 10¹³ s⁻¹. anu.edu.au

While specific values for this compound's activation energy and frequency factor can vary depending on the experimental conditions (solvent, temperature range), research has provided these parameters for similar diacyl peroxides, and comparative studies including this compound have been conducted. cdnsciencepub.comresearchgate.netcdnsciencepub.com For example, studies have reported activation energies and frequency factors for the thermal decomposition of this compound in a high molecular weight hydrocarbon. cdnsciencepub.comcdnsciencepub.com

Table 1: Kinetic Parameters for Thermal Decomposition of this compound in High Molecular Weight Hydrocarbon cdnsciencepub.comcdnsciencepub.com

| Parameter | Value (approximate) | Unit |

| Activation Energy (Ea) | ~30-35 | kcal/mol |

| Frequency Factor (A) | ~10¹³ | s⁻¹ |

| Reaction Order | First-order |

Note: Values are approximate and can vary based on specific experimental conditions.

Dynamics of Radical Species Formation and Reactivity

Generation and Characterization of C9 Aliphatic Free Radicals

The initial homolytic cleavage of this compound produces two decanoyloxy radicals (C₉H₁₉COO•). cdnsciencepub.com These acyloxy radicals are generally short-lived and rapidly undergo decarboxylation, losing a molecule of carbon dioxide (CO₂), to form C9 aliphatic free radicals (nonyl radicals, C₉H₁₉•). cdnsciencepub.compsu.edu

The decarboxylation reaction is represented as:

C₉H₁₉COO• → C₉H₁₉• + CO₂

The C9 aliphatic free radicals formed are highly reactive species due to the presence of an unpaired electron. issr.edu.khuc.edu Their reactivity can lead to various reactions, including abstraction of hydrogen atoms from the solvent or other molecules, addition to double bonds (as in polymerization), or reaction with other radicals. cdnsciencepub.comcdnsciencepub.comfsu.edulibretexts.org

Analysis of Radical Disproportionation and Combination Ratios

Once formed, the C9 aliphatic free radicals can react with each other through two primary termination pathways: disproportionation and combination. cdnsciencepub.comlibretexts.org

Disproportionation involves the transfer of a hydrogen atom from one radical to another, resulting in the formation of an alkane and an alkene. For C9 radicals, this would yield nonane (B91170) (C₉H₂₀) and nonene (C₉H₁₈).

Combination (or recombination) involves the coupling of two radicals to form a stable molecule. For C9 radicals, this would result in the formation of an eighteen-carbon alkane (C₁₈H₃₈).

Studies on the decomposition of this compound in hydrocarbon media have analyzed the ratio of disproportionation to combination for the resulting C9 radicals. cdnsciencepub.comcdnsciencepub.com This ratio provides insight into the preferred termination pathway. Research indicates that for these straight-chain aliphatic radicals, the ratio of disproportionation to combination is relatively low, approximately 0.2, and appears to be largely independent of temperature. cdnsciencepub.comcdnsciencepub.com This suggests that combination is the favored termination mechanism for C9 aliphatic radicals in this context. The product distribution observed from the decomposition of this compound supports the occurrence of both disproportionation and combination reactions of the C9 radicals. cdnsciencepub.comcdnsciencepub.com

Investigation of the Solvent Cage Effect in Radical Recombination

The decomposition of this compound in solution provides insights into the "cage effect," a phenomenon where geminate radical pairs, formed within the confines of the solvent cage, can react with each other before diffusing apart into the bulk solution. cdnsciencepub.comcdnsciencepub.com Studies have shown that a significant portion of radicals combine within the immediate vicinity of the "cage". cdnsciencepub.com The amount of "geminate cage" combination varies with temperature, ranging from approximately 46% at low temperatures to 65% at 260°C. cdnsciencepub.com The remaining radicals (35-54%) escape the immediate cage environment. cdnsciencepub.com

At low temperatures, radicals that escape the cage primarily react with the solvent. cdnsciencepub.com However, at higher temperatures, these escaped radicals can undergo intramolecular chain transfer or react with other alkyl radicals. cdnsciencepub.com The activation energy for the process of radicals escaping the cage and subsequently recombining is approximately 2.6 kcal/mole, which is on the same order as the activation energy for diffusion. cdnsciencepub.com

Cross-Combination Products in Mixed Peroxide Decomposition Systems

When this compound is decomposed simultaneously with other peroxides, such as lauroyl peroxide, the formation of cross-combination products provides evidence for radical reactions occurring outside the solvent cage. cdnsciencepub.comcdnsciencepub.com At 70°C, there is a near absence of cross-combination products, indicating that at lower temperatures, radicals predominantly react with their geminate partners within the cage. cdnsciencepub.comcdnsciencepub.com However, at higher temperatures like 250°C, some cross-product formation is observed, although the amount is significantly less than what would be expected if the radicals were uniformly distributed throughout the solution. cdnsciencepub.comcdnsciencepub.com This suggests that even at higher temperatures, the cage effect still plays a substantial role in radical recombination, but a greater proportion of radicals escape to react with other radicals in the bulk solution. cdnsciencepub.comcdnsciencepub.com The activation energy for the formation of cross-products is similar to that for diffusion, further supporting that this process occurs after radicals have escaped the initial solvent cage. cdnsciencepub.comcdnsciencepub.com

Intramolecular Chain Transfer and Radical Isomerization Processes

At elevated temperatures, the alkyl radicals generated from the decomposition of this compound can undergo intramolecular chain transfer, leading to radical isomerization. cdnsciencepub.comcdnsciencepub.com This process involves the abstraction of a hydrogen atom from within the same radical molecule, resulting in the formation of a more stable radical isomer, often a branched radical. cdnsciencepub.com The apparent activation energy for this intramolecular chain transfer process is approximately 2 kcal per mole. cdnsciencepub.comcdnsciencepub.com The distribution of products from the decomposition of this compound at temperatures up to 250°C indicates that a statistically random distribution of alkyl radicals is not achieved in solution, reinforcing the significance of reactions occurring before complete diffusion and mixing of radicals. cdnsciencepub.comcdnsciencepub.com Intramolecular hydrogen abstraction has been identified as a basis for the formation of short-chain branches in polymers like polyethylene (B3416737), and studies on this compound decomposition provide experimental verification of such reactions. cdnsciencepub.com

Induced Decomposition and Chain Propagation Mechanisms

Beyond the initial homolytic cleavage, this compound can also undergo induced decomposition, which involves a chain reaction mechanism propagated by radicals present in the system. researchgate.net This induced decomposition can occur alongside the primary homolytic dissociation. researchgate.net The reaction medium significantly influences the rate of both the primary homolytic decomposition and the secondary induced chain decomposition processes. researchgate.net While the search results mention induced decomposition in the context of diacyl diperoxyadipate and lauroyl peroxide, the principle applies to organic peroxides like this compound, where radicals can attack the peroxide molecule, leading to further decomposition and radical generation, thus propagating a chain reaction. researchgate.net

Interaction Studies with Reactants and Solvents

This compound's interactions with various substances, including reactants and solvents, are crucial due to its reactive nature as an oxidizing agent and free radical initiator. smolecule.comnoaa.gov

Compatibility and Reactivity with Oxidizing Agents

This compound itself is classified as a strong oxidizing agent. smolecule.comnoaa.gov Storing and handling it requires caution, particularly avoiding contact with other oxidizing agents such as perchlorates, peroxides (from different chemical families), permanganates, chlorates, nitrates, chlorine, bromine, and fluorine, as violent reactions can occur. noaa.govnj.govstoremasta.com.au Even within the same chemical family of oxidizers, incompatibilities may exist, necessitating careful checking of safety data sheets and reliable references. storemasta.com.au Organic compounds can ignite upon contact with concentrated peroxides. noaa.gov

Applications of Decanoyl Peroxide in Polymer Science and Organic Synthesis

Polymerization Processes as a Free Radical Initiator

Decanoyl peroxide is widely utilized as a free radical initiator in the polymerization of various monomers, contributing to the production of plastics and resins. smolecule.com

Mechanisms of Free Radical Polymerization Initiation

Free radical polymerization is initiated by species possessing an unpaired electron, known as free radicals. This compound, like other organic peroxides, contains a weak oxygen-oxygen bond that readily undergoes homolytic cleavage upon heating or exposure to other energy sources, generating two decanoyloxy radicals. issr.edu.khrsc.org

The primary initiation step involves the thermal decomposition of this compound:

C₂₀H₃₈O₄ → 2 C₁₀H₁₉O₂•

These decanoyloxy radicals can then initiate polymerization by attacking the double bond of a vinyl monomer, creating a new polymer radical and propagating the chain reaction. rsc.org

R• + M → R-M•

where R• is the initiating radical and M is the monomer.

Further reactions, such as decarboxylation of the decanoyloxy radical, can also occur, leading to the formation of undecyl radicals (C₁₀H₂₁•), which can also initiate polymerization. cdnsciencepub.com

C₁₀H₁₉O₂• → C₁₀H₂₁• + CO₂

The reactions of these radicals, including disproportionation and combination, influence the final polymer structure. cdnsciencepub.com Studies on the thermal decomposition of this compound in solution have shown that the ratio of disproportionation to combination for the resulting alkyl radicals is approximately 0.2. cdnsciencepub.com

Control of Polymer Architecture and Molecular Weight Distribution

The choice of initiator, including its concentration and decomposition temperature, plays a crucial role in controlling the polymer architecture and molecular weight distribution in free radical polymerization. By carefully selecting the reaction conditions, the rate of radical generation can be controlled, influencing the chain growth and termination steps. This control can impact the average molecular weight and the breadth of the molecular weight distribution. While the provided information specifically mentions controlling chain structure and architecture using techniques like RAFT polymerization with different linkers rsc.org, the general principle of initiator control applies to free radical polymerization initiated by compounds like this compound.

Introduction of Long Chain Branching (LCB) in Polypropylene (B1209903)

Long-chain branching (LCB) is a technique used to enhance the melt strength behavior of linear polypropylene (PP), which is an inherent weakness of this material. nih.govmdpi.comresearchgate.net this compound, among other peroxides, can be used in reactive extrusion processes to introduce LCB in polypropylene. nih.govmdpi.comresearchgate.netgoogle.comgoogle.com

The process typically involves generating polypropylene macro-radicals using a peroxide initiator. google.comgoogle.com These macro-radicals can then initiate the polymerization of polyfunctional monomers, leading to the formation of long-chain branches on the polypropylene backbone. google.comgoogle.com Studies investigating the influence of different peroxides on LCB in PP via reactive extrusion have shown that peroxides like dilauroyl peroxide (LP), which is structurally similar to this compound, signal a promising possibility for LCB. nih.govmdpi.com Reactive extrusion using peroxides allows for simultaneous initiation and crosslinking in the melt state without the need for solvents. google.com

Research has investigated the effect of different peroxides, including dilauroyl peroxide, on LCB in PP at various temperatures (180°C and 240°C) using a single screw extruder. nih.govmdpi.com The influence of temperature on the competitive reactions of degradation and branching was documented through techniques like melt mass-flow rate (MFR), rheology measurements, and gel permeation chromatography (GPC). nih.govmdpi.com

| Peroxide Used | Extrusion Temperature (°C) | Observation |

| Linear PP | 240 | Does not show strain hardening |

| Modified PP (various) | 240 | Strong increase in extensional rheology curves |

| Modified PP (LP) | 180 | Highest tensile modulus of elasticity values |

Table 1: Influence of Peroxides on Polypropylene Properties mdpi.com

GPC measurements indicated that modification with peroxides generally led to lower molecular mass and lower molecular weight distribution compared to unmodified PP, suggesting the occurrence of degradation alongside branching. mdpi.com However, at 240°C, some formulations showed similar molecular mass and polydispersity values to virgin PP, indicating that LCB and degradation occur concurrently. mdpi.com

Utilization in Ion-Imprinted Polymer (IIP) Synthesis

Ion-imprinted polymers (IIPs) are materials designed to selectively recognize and bind specific metal ions. mdpi.combibliotekanauki.plmdpi.com They are typically synthesized using a reaction mixture containing a functional monomer, a crosslinker, an initiator, and a template ion. mdpi.combibliotekanauki.pl Free radical polymerization is a common method for IIP synthesis due to its ease of execution and wide range of monomer selection. mdpi.com

While specific studies detailing the use of this compound as the initiator in IIP synthesis were not prominently found in the provided snippets, organic peroxides, including diacyl peroxides, are generally employed as initiators in the free radical polymerization methods used for IIP preparation, such as bulk polymerization, precipitation polymerization, suspension polymerization, and emulsion polymerization. mdpi.combibliotekanauki.plresearchgate.netresearchgate.net The initiator's role is to generate the free radicals that polymerize the monomers and crosslinkers around the template ion, creating the imprinted cavities. bibliotekanauki.pl

Crosslinking of Elastomers and Thermosetting Resins

Organic peroxides are widely used as crosslinking agents for elastomers and curing agents for thermoset resins. researchgate.netnouryon.comnouryon.com Crosslinking creates a three-dimensional network structure in polymers, which is essential for achieving desired mechanical properties like elasticity in elastomers. researchgate.net

Peroxide crosslinking involves the generation of free radicals from the peroxide, which then abstract hydrogen atoms from the polymer chains. researchgate.net The resulting polymer radicals can combine to form crosslinks between the chains. researchgate.net this compound is listed among the organic peroxides that can be used in processes of free-radical polymerization or crosslinking, including the thermosetting of unsaturated polyester (B1180765) resins and elastomers. google.com This method offers advantages such as simple formulation and rapid vulcanization without reversion compared to sulfur cure in elastomers. nouryon.com

This compound in Advanced Organic Transformations

Beyond its role in polymer science, this compound can also function as a reagent in organic synthesis, facilitating oxidation reactions useful in forming various chemical compounds. smolecule.com While the provided information broadly mentions its use as a strong oxidizing agent that can react with various organic compounds smolecule.com, specific advanced organic transformations utilizing this compound were not detailed in the search results.

Role as an Oxidizing Reagent in Chemical Synthesis

Organic peroxides, including this compound, are utilized as oxidizing agents in organic synthesis smolecule.comacsgcipr.org. The conventional approach to synthesizing sulfoxides and sulfones, for instance, often involves stoichiometric oxidation with various oxidizing agents acsgcipr.org. While historically heavy metal-based oxidants were common, greener and less toxic reagents, such as organic peroxides and hydroperoxides, are now frequently employed acsgcipr.org. The differentiation between the formation of sulfoxides and sulfones can be controlled by the choice of oxidant, solvent, reaction conditions, and additives acsgcipr.org. This compound's ability to act as a source of electrophilic oxygen contributes to its role in facilitating oxidation reactions in organic chemistry, aiding in the formation of various chemical compounds smolecule.comacsgcipr.org.

Hydrogen Abstraction Processes in Synthetic Pathways

This compound can mediate hydrogen atom abstraction reactions, which are key steps in many synthetic pathways wikipedia.org. This process involves a radical species generated from the peroxide abstracting a hydrogen atom from another molecule, generating a new radical center on that molecule wikipedia.org. These newly formed radicals can then undergo further transformations, such as functionalization of C-H bonds or participation in cascade reactions wikipedia.org. While the provided search results specifically mention lauroyl peroxide (a similar diacyl peroxide) as an efficient hydrogen abstractor in the preparation of disulfide compounds, the general reactivity of diacyl peroxides supports the role of this compound in similar hydrogen abstraction processes sigmaaldrich.com.

Radical Cyclization Reactions for Complex Molecule Construction

Radical cyclization reactions are powerful tools for constructing cyclic systems in organic synthesis. These reactions involve an intramolecular addition of a radical center to an unsaturated bond anu.edu.au. Diacyl peroxides, by generating alkyl radicals upon decomposition, can initiate such cyclization cascades u-tokyo.ac.jpresearchgate.net. The generated alkyl radicals can attack internal double or triple bonds within the same molecule, leading to the formation of cyclic products anu.edu.au. This approach has been successfully employed in the construction of various cyclic structures, including oxygen-, sulfur-, and selenium-containing heterocycles anu.edu.au. While direct examples using this compound for radical cyclization were not explicitly detailed in the search results, the general principle of diacyl peroxide-initiated radical cyclization is well-established and applicable to this compound u-tokyo.ac.jpresearchgate.net. Studies on other diacyl peroxides, like lauroyl peroxide, demonstrate their use as initiators and oxidants in oxidative radical cyclizations for constructing complex ring systems sigmaaldrich.com.

Catalytic Radical Reactions (e.g., CuI-catalyzed Cross-coupling)

This compound can be involved in catalytic radical reactions, including transition metal-catalyzed cross-coupling processes. While the search results did not provide a direct example of CuI-catalyzed cross-coupling specifically utilizing this compound, they highlight the broader context of transition metal-catalyzed radical cross-coupling reactions for C-C and C-heteroatom bond formation nih.govresearchgate.net. Decarboxylative cross-coupling, which can be initiated by radicals generated from sources like diacyl peroxides, is a significant area where transition metal catalysis, including copper, plays a crucial role nih.govresearchgate.net. These reactions often involve the generation of a carbon-centered radical from a carboxylic acid derivative (which can be facilitated by peroxides) and its subsequent coupling with another molecule under the influence of a metal catalyst nih.gov. Copper catalysts, such as Cu(I), have been shown to mediate radical reactions and cross-coupling processes, often involving oxidative pathways researchgate.netnih.gov. The involvement of peroxides in generating the requisite radical species in such catalytic cycles is a common theme in this field nih.govbeilstein-journals.org.

Analytical and Characterization Techniques for Decanoyl Peroxide and Its Reaction Products

Spectroscopic Characterization Methods

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in decanoyl peroxide and the products formed during its reactions or decomposition.

Infrared (IR) Spectroscopy for Structural Elucidation and Purity Assessment

Infrared (IR) spectroscopy is a widely used technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. For organic peroxides like this compound, IR spectroscopy can be used to confirm the presence of key functional groups, such as the carbonyl group (C=O) and the peroxide linkage (O-O). The IR spectrum of this compound exhibits characteristic absorption bands corresponding to these functional groups, which can aid in its structural elucidation. nih.gov Additionally, IR spectroscopy can be applied to assess the purity of this compound by identifying extraneous peaks that may indicate the presence of impurities. cdnsciencepub.com Studies involving related peroxides, such as bromoundecanoyl this compound, have utilized FTIR to investigate molecular mobility and potentially decomposition processes in crystalline structures. rsc.org The region of the infrared spectrum from 4000 to 1450 cm⁻¹ is often used for identifying specific functional groups, while the region below 1450 cm⁻¹ is considered the "fingerprint region" and provides a unique spectral pattern for a compound. msu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Product Identification

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for determining the structure of organic molecules and identifying reaction products. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, chemists can deduce the types and arrangement of atoms in a molecule. ¹H NMR and ¹³C NMR spectroscopy have been used in the study of organic peroxides, including this compound, to characterize their structure. nih.gov Furthermore, NMR spectroscopy is invaluable for identifying the various products formed during the decomposition or reaction of this compound. researchgate.net For instance, studies on the decomposition of other diacyl peroxides in solvents like methanol-d4 (B120146) have utilized NMR to identify decomposition products and understand reaction pathways. researchgate.net Advanced NMR techniques can even be applied to analyze complex mixtures of reaction products without prior separation, aiding in the identification of components and their relative concentrations. escholarship.org

Chromatographic Separation and Detection

Chromatographic methods are essential for separating complex mixtures of compounds, such as the decomposition products of this compound, allowing for their individual detection and analysis.

Gas Chromatography (GC) for Decomposition Product Analysis

Gas Chromatography (GC) is a widely used technique for separating volatile and semi-volatile compounds in a mixture. In the study of this compound, GC is frequently employed to analyze the products formed during its thermal decomposition or other reactions. cdnsciencepub.com By separating the various components of the decomposition mixture, GC allows for the identification and quantification of individual products. Different types of GC columns, such as those packed with silicone SE30 or Carbowax 20M, have been used for analyzing saturated and unsaturated hydrocarbons resulting from peroxide decomposition. cdnsciencepub.com The analysis is often based on area percentage, using known hydrocarbons for calibration. cdnsciencepub.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Mechanistic Insights

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of Mass Spectrometry (MS). This hyphenated technique is particularly useful for analyzing complex mixtures and identifying unknown compounds based on their mass fragmentation patterns. GC-MS has been applied to study the decomposition of organic peroxides, including related compounds like lauroyl peroxide, to identify decomposition products and gain insights into reaction mechanisms. nih.gov, mdpi.com By identifying the specific products formed under different conditions, GC-MS can help elucidate the radical pathways involved in the decomposition of this compound. nih.gov, mdpi.com For example, GC/MS analysis has been used to identify products like 1-nitrododecane (B100228) formed during the decomposition of lauroyl peroxide in the presence of nitric acid, providing information about the reaction mechanism under these conditions. nih.gov, mdpi.com

Calorimetric and Thermogravimetric Analyses

Calorimetric and thermogravimetric techniques are used to study the thermal behavior and stability of this compound, as well as the energy changes associated with its decomposition.

Calorimetric methods, such as Differential Scanning Calorimetry (DSC) and Thermal Activity Monitor (TAM), are employed to measure the heat flow associated with chemical processes. These techniques can determine important parameters related to the thermal decomposition of this compound, including the exothermic onset temperature (T₀) and the heat of decomposition (ΔHd). nih.gov, researchgate.net, dntb.gov.ua Such data are critical for evaluating the thermal hazards associated with this compound and understanding the kinetics of its decomposition. nih.gov, researchgate.net, dntb.gov.ua Studies on related organic peroxides like lauroyl peroxide have utilized DSC and TAM to assess their thermal stability and reactivity under various conditions, including in the presence of contaminants. nih.gov, researchgate.net, dntb.gov.ua These analyses can provide insights into the potential for runaway reactions and thermal explosions. nih.gov, mdpi.com, researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a substance as a function of temperature or time. TGA can be used to study the thermal decomposition of this compound by monitoring the weight loss as volatile decomposition products are released. While direct studies on this compound using TGA were not explicitly detailed in the search results, TGA is a standard technique for evaluating the thermal stability and decomposition profiles of organic compounds, including other peroxides. researchgate.net, researchgate.net, uwc.ac.za By providing information on the temperatures at which decomposition occurs and the mass loss involved, TGA complements calorimetric data in providing a comprehensive understanding of the thermal behavior of this compound.

Differential Scanning Calorimetry (DSC) for Thermal Decomposition Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal decomposition of organic peroxides like this compound. DSC measures the heat flow into or out of a sample as a function of temperature or time. This allows for the determination of thermal transitions, such as melting points and decomposition temperatures, and the associated heat of reaction. nih.gov For organic peroxides, DSC is particularly valuable for identifying exothermic decomposition events and determining parameters such as the exothermic onset temperature (T₀) and the heat of decomposition (ΔHᵈ). nih.govresearchgate.net These parameters are crucial for evaluating the thermal stability and potential hazards associated with the compound. nih.gov Studies using DSC have been conducted on other diacyl peroxides, such as lauroyl peroxide, to assess their thermal stability and reactivity, particularly in the presence of contaminants like nitric acid. nih.govresearchgate.net While direct DSC data specifically for this compound's thermal decomposition in isolation were not extensively detailed in the search results, the application of DSC to similar diacyl peroxides indicates its relevance for studying this compound's thermal behavior and decomposition characteristics. nih.govresearchgate.net

Thermal Activity Monitoring (TAM) for Reaction Heat and Kinetics

Thermal Activity Monitoring (TAM), also referred to as isothermal calorimetry, is another calorimetric method used to study the thermal behavior and kinetics of decomposition reactions, particularly for assessing runaway reaction potential. nih.govresearchgate.net TAM measures the heat flow from a sample under isothermal conditions over time. This provides insights into the reaction rate and the total heat generated by the decomposition at a specific temperature. nih.govresearchgate.net TAM can be used to determine parameters such as the isothermal time to maximum rate (TMRᵢₛ₀), which is an important safety parameter. nih.govresearchgate.net Research on lauroyl peroxide, a diacyl peroxide similar to this compound, has utilized TAM to evaluate its thermal decomposition kinetics and the impact of contaminants. nih.govresearchgate.net These studies demonstrate the capability of TAM to provide kinetic parameters like apparent activation energy (Eₐ) and reaction order (n) for the decomposition of organic peroxides. nih.govresearchgate.net The application of TAM to this compound would similarly allow for the determination of its decomposition kinetics and reaction heat under various conditions, contributing to a better understanding of its thermal hazards. nih.gov

Chemical Assay and Titration Procedures for Peroxide Content

The determination of the peroxide content in organic peroxides like this compound is commonly performed using chemical assay and titration procedures. A standard method for assaying organic peroxides, including diacyl peroxides such as this compound, involves a titrimetric procedure based on the liberation of iodine from a reaction with iodide. tajhizkala.iriteh.ai In this method, a sample of the organic peroxide is dissolved in a suitable solvent mixture, often involving a halogenated hydrocarbon and an organic acid, such as methylene (B1212753) chloride and acetic acid. tajhizkala.iriteh.ai A saturated solution of sodium iodide or potassium iodide is added to the solution. tajhizkala.iriteh.aiifrafragrance.org The peroxide oxidizes the iodide, liberating an equivalent amount of iodine. tajhizkala.iriteh.aiifrafragrance.orgiteh.ai

The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275). tajhizkala.iriteh.aiifrafragrance.orgiteh.ai Starch indicator solution is typically used to detect the endpoint of the titration, where the blue color of the starch-iodine complex disappears. tajhizkala.iriteh.aiifrafragrance.org

The reactions involved can be generalized as follows: ROOR + 2 I⁻ + 2 H⁺ → I₂ + 2 ROH ifrafragrance.orgcdn-website.com I₂ + 2 S₂O₃²⁻ → 2 I⁻ + S₄O₆²⁻ ifrafragrance.org

This compound is listed as one of the diacyl peroxides that can be analyzed by this procedure. tajhizkala.iriteh.ai Different variations of the method exist, which may involve reacting at room temperature in the dark for a specific time or reacting at an elevated temperature. tajhizkala.iriteh.ai The volume of sodium thiosulfate solution required for the titration is used to calculate the peroxide content or the percent active oxygen in the sample. tajhizkala.iriteh.ai This titration method is a fundamental technique for quality control and characterization of the purity of this compound. tajhizkala.ir

Elemental Analysis and Molecular Weight Determination of Products

Elemental analysis and molecular weight determination are crucial techniques for characterizing the reaction products of this compound decomposition. This compound decomposes upon heating to generate free radicals, which can then undergo further reactions such as decarboxylation, recombination, and disproportionation. smolecule.comcdnsciencepub.com The primary decomposition pathway involves the homolytic cleavage of the oxygen-oxygen bond, forming decanoyloxy radicals. These radicals can then lose carbon dioxide to form decyl radicals.

The reaction products can include alkanes (e.g., decane), alkenes (e.g., 1-decene), and other hydrocarbons resulting from the combination or disproportionation of the decyl radicals. Cross-combination products can also form if this compound is decomposed in the presence of other radical sources. cdnsciencepub.com

Computational Chemistry Approaches to Decanoyl Peroxide Reactivity and Properties

Quantum Chemical Calculations for Electronic Structure and Bond Energies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and bond energies of molecules. These calculations provide fundamental information about molecular stability and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Reaction Pathways

DFT is a powerful quantum mechanical method used to model the electronic structure of molecules. For organic peroxides, DFT calculations are employed for geometry optimization to determine the most stable molecular conformations. This is a crucial first step before calculating other properties or exploring reaction pathways acs.orgnih.gov.

DFT calculations can also be used to study the potential energy surface of reactions involving decanoyl peroxide, such as its decomposition. By identifying transition states, researchers can map out reaction pathways and determine activation energies, which are critical for understanding the kinetics and mechanisms of its decomposition aidic.it. Studies on other peroxides, like hydrogen peroxide, demonstrate the use of DFT (e.g., B3LYP/6-31G(d)) to simulate free radical decomposition mechanisms and optimize geometries of reactants, products, and transition states aidic.it.

Molecular Mechanics (MM) for Conformational Analysis

Molecular Mechanics (MM) provides a computationally less expensive approach compared to DFT and is often used for initial conformational analysis of larger molecules like this compound. MM methods utilize force fields to approximate the potential energy of a molecule based on its atomic connectivity and classical physics principles. This helps in identifying low-energy conformations that can then be further refined using more accurate methods like DFT acs.orgnih.gov. In the context of predicting properties like Self-Accelerating Decomposition Temperature (SADT), MM calculations, such as those using the Universal Force Field (UFF), have been used to improve bond lengths and angles to obtain minimum-energy conformations before subsequent DFT calculations acs.orgnih.gov. This combined MM and DFT approach can reduce the computational load while improving the accuracy of the results acs.orgnih.gov.

Molecular Dynamics Simulations of Radical Propagation and Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide insights into the dynamics of its decomposition, the propagation of the radicals formed, and their interactions with the surrounding environment or other molecules. While specific MD studies solely focused on this compound radical propagation were not extensively detailed in the search results, MD simulations have been applied to study radical reactions and the dynamics of peroxides in other contexts, such as the recombination of hydroxyl radicals and their interaction with surfaces arxiv.org. MD simulations using force fields like ReaxFF have also been used to investigate the decomposition mechanisms and kinetics of other organic peroxides used as initiators jkosco.org. These studies highlight the potential of MD simulations to provide dynamic information about the complex processes involving peroxide decomposition and radical behavior.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical substances based on their molecular structures. By correlating structural descriptors with experimental or computed properties, QSPR models can estimate properties without the need for extensive experimental measurements. This is particularly valuable for hazardous substances like organic peroxides. researchgate.netresearchgate.net

Prediction of Self-Accelerating Decomposition Temperature (SADT)

The Self-Accelerating Decomposition Temperature (SADT) is a critical safety parameter for organic peroxides, representing the lowest temperature at which self-accelerating decomposition can occur in a specific package size acs.orgnih.gov. Predicting SADT is essential for safe storage and transportation acs.orgnih.gov. QSPR models have been developed to predict the SADT of organic peroxides using molecular descriptors calculated from their structures acs.orgnih.govresearchgate.netresearchgate.net. These models aim to provide a simple and accurate method for SADT estimation, reducing the need for costly and risky experimental measurements acs.orgnih.govresearchgate.net. Studies have shown that QSPR models, utilizing descriptors obtained from MM and DFT calculations and employing techniques like Partial Least Squares (PLS) regression, can achieve high accuracy in SADT prediction for organic peroxides, including dithis compound (this compound) acs.orgnih.gov. For example, one study reported a PLS model with an R² of 0.95 for SADT prediction acs.orgnih.gov. This compound has an experimental SADT of 31.0 °C acs.orgnih.gov.

Here is a table showing the experimental SADT for this compound and other selected organic peroxides from a QSPR study:

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Experimental SADT (°C) |

| di-lauroyl peroxide | 105-74-8 | 398.70 | 46.0 |

| di-decanoyl peroxide | 762-12-9 | 342.58 | 31.0 |

| tert-butyl peroxypivalate | 927-07-1 | 174.27 | 27.0 |

| dicumyl peroxide | 80-43-3 | 270.37 | 89.0 - 84.0 researchgate.net |

Note: SADT values can vary depending on package size and determination method.

Correlation with Experimental Polymerization Initiation Rates

This compound is known to be effective in free-radical polymerizations . QSPR modeling can be used to correlate structural features of organic peroxides with their effectiveness as polymerization initiators. The efficiency of diacyl peroxides in initiating polymerization is influenced by their decomposition rate and the stability of the radicals formed numberanalytics.com. While direct QSPR studies specifically correlating this compound's structure with experimental polymerization initiation rates were not prominently found, QSPR models have been developed to predict properties relevant to the reactivity of organic peroxides in polymerization, such as the heat of decomposition researchgate.netqsardb.org. The decomposition of diacyl peroxides, including this compound, generates radicals that initiate the polymerization process numberanalytics.com. The rate of this decomposition and the reactivity of the generated radicals are key factors influencing the polymerization initiation rate numberanalytics.com. Studies on other peroxide/amine initiator systems have investigated the relationship between the chemical structure of the amine and the polymerization rate researchgate.net. The reactivity of peroxides is also related to their reduction potentials and bond dissociation energies (BDEs) researchgate.net.

Computational studies, including DFT calculations, can provide insights into the O-O bond dissociation energy, which is directly related to the ease of radical formation and thus the initiation efficiency wayne.edu. While a specific BDE for this compound from computational studies in the search results was not found, studies on other peroxides highlight the use of DFT and high-level ab initio methods to calculate O-O BDEs wayne.edu.

Elucidation of Complex Reaction Mechanisms (e.g., Amine-Peroxide Redox Polymerization)

Computational chemistry plays a crucial role in understanding the intricate mechanisms of complex reactions involving organic peroxides like this compound, particularly in processes such as amine-peroxide redox polymerization (APRP). While experimental studies provide macroscopic observations of polymerization kinetics, computational methods, such as Density Functional Theory (DFT), offer molecular-level insights into reaction pathways, transition states, and energy barriers, thereby elucidating the initiation mechanism and predicting the efficiency of initiator systems.

APRP is a widely used method for initiating radical polymerization, especially in applications where thermal or light activation is impractical. Despite its prevalence, the detailed initiation mechanism has historically been less understood, leading to largely empirical approaches for developing new initiator systems. Combined computational and experimental efforts have significantly advanced the understanding of this process. researchgate.netnih.govacs.orgnih.govosti.gov

Computational studies, often employing DFT calculations, have been instrumental in detailing the APRP initiation process. These studies suggest that the reaction between an amine and a peroxide, such as this compound, proceeds through a key sequence of steps. The generally accepted mechanism involves an initial nucleophilic attack by the amine on the peroxide bond (SN2 type reaction). researchgate.netnih.govacs.orgnih.gov This attack leads to the formation of a metastable intermediate. nih.gov

Following the initial SN2 attack and formation of the intermediate, the rate-determining step of the APRP mechanism is the homolysis of this resulting intermediate. researchgate.netnih.govacs.orgnih.gov This homolytic cleavage generates the free radicals that initiate the polymerization process. Specifically, the decomposition of the intermediate formed from the amine and a diacyl peroxide like this compound yields a dodecanoyl radical and an aminomethyl radical, which can then initiate the polymerization of monomers like methyl methacrylate (B99206) (MMA). researchgate.netresearchgate.net

Computational calculations have allowed for the prediction of radical generation rates, providing a theoretical basis for evaluating the efficiency of different amine-peroxide pairs. For instance, studies have shown a correlation between computationally predicted initiating rates and experimentally measured polymerization rates, with reported correlation coefficients (R²) around 0.80. researchgate.netnih.govacs.orgnih.govosti.gov This correlation validates the computational models and their ability to capture the essential features of the reaction mechanism.

Furthermore, computational investigations have explored how structural modifications to both the amine and the peroxide can influence the initiation kinetics. For peroxides, increasing the electrophilicity of the peroxy bond, for example, through the addition of electron-withdrawing groups, can lead to faster initiation rates. researchgate.netosti.govnih.gov Conversely, electron-donating groups tend to lower the initiation rate. researchgate.netosti.gov These computational insights provide design principles for developing more efficient peroxide oxidants for APRP.

While specific detailed computational data tables focusing solely on this compound's reaction with various amines in the context of activation energies or reaction rates were not prominently featured in the search results, the mechanistic understanding derived from computational studies on related diacyl peroxides, such as Benzoyl peroxide, is directly applicable due to the similar nature of the peroxide functional group and the proposed reaction pathway. researchgate.netnih.govacs.orgnih.govosti.govnih.govosti.gov The computational methodologies employed, such as DFT with specific basis sets and functionals (e.g., MN15 density functional with the 6-31+G(d,p) basis set), have been benchmarked and shown to provide good agreement with higher-level theoretical methods and experimental results for activation energies. nih.gov

The application of computational chemistry has transformed the understanding of APRP from an empirically driven field to one where mechanistic insights guide the rational design of initiator systems. By detailing the SN2 attack and the subsequent rate-determining homolysis, computational studies provide a fundamental understanding of how this compound and similar peroxides function in these complex redox systems, paving the way for the development of more efficient and controllable polymerization processes.

Environmental Aspects in the Research and Industrial Application of Decanoyl Peroxide

Research on Environmentally Benign Synthesis Routes

Research into the synthesis of organic peroxides, including diacyl peroxides like decanoyl peroxide, is exploring more environmentally benign approaches. Traditional synthesis methods may involve the use of hazardous solvents or generate undesirable byproducts. The focus of current research is on developing cleaner synthetic pathways that minimize environmental impact.

Environmentally friendly processes utilizing peroxides can lead to a reduction in the need for toxic solvents and catalysts in downstream applications. solubilityofthings.com While specific detailed research findings on the environmentally benign synthesis routes solely for this compound are not extensively documented in the public search results, the broader research into greener synthesis methods for diacyl peroxides and peroxycarboxylic acids is relevant. researchgate.netnumberanalytics.com These efforts often involve exploring alternative reaction conditions, catalysts, and starting materials to improve efficiency and reduce the generation of hazardous waste. The goal is to develop processes that are not only economically viable but also align with principles of green chemistry.

Biodegradation Studies and Environmental Fate Modeling

Understanding the environmental fate of this compound is crucial for assessing its potential impact. Environmental fate studies examine how a chemical substance is distributed, transformed, and ultimately removed from the environment. For bisthis compound (another name for this compound), studies have included investigations into its biodegradation in water and sediment through simulation tests. europa.eu

Biodegradation is a key process in the environmental breakdown of organic compounds, primarily carried out by microorganisms. The extent and rate of biodegradation can be influenced by various factors, including the chemical structure of the compound, the presence of microorganisms, nutrient availability, oxygen levels, and temperature. numberanalytics.com Organic peroxides are generally expected to decompose in the environment. evonik.com

Development of Sustainable and Lower-Impact Application Technologies

The application of this compound, particularly as a radical initiator in polymerization reactions, can be approached with sustainability in mind. Organic peroxides, in general, can facilitate more environmentally friendly processes by potentially reducing the need for more hazardous initiators or reaction conditions. solubilityofthings.com

Research and development efforts are focused on creating sustainable and lower-impact technologies that utilize peroxides effectively. One relevant example in a related area is the use of novel bleach activators, structurally similar to diacyl peroxides, in low-temperature bleaching of cotton fabrics. google.com This technology allows for comparable bleaching performance at lower temperatures, leading to significant energy savings compared to conventional high-temperature processes. google.com

Q & A

Basic Research Questions

Q. What are the validated methods for detecting and quantifying peroxide formation in decanoyl peroxide during experimental storage?

- Methodology :

- Test Strips (Method A) : Use commercially available peroxide test strips (e.g., Quantofix®) calibrated for organic peroxides. Immerse the strip in the solvent-diluted sample; compare color changes to the reference chart to estimate peroxide concentration (sensitivity: 0.5–25 ppm) .

- Iodide Test (Method B) : Dissolve 1–5 g of this compound in 10 mL glacial acetic acid. Add 0.1 g sodium iodide and heat at 60°C for 1 hour. A yellow-to-brown color indicates peroxides. Quantify via titration with sodium thiosulfate .

- Thresholds : Peroxide levels >10 ppm require stabilization (e.g., adding inhibitors like BHT) or disposal via EH&S protocols .

Q. How should this compound be stored to minimize hazardous degradation in academic laboratories?

- Best Practices :

- Store under inert gas (argon/nitrogen) to suppress auto-oxidation .

- Use amber glass containers to limit light-induced radical formation .

- Label containers with date received, date opened, and discard-by date (max retention time: 6–12 months post-opening) .

- Monitor evaporative loss monthly; test for peroxides before each use .

Advanced Research Questions

Q. What experimental designs are recommended to investigate this compound's tumor-promoting activity in cellular models?

- Key Considerations :

- Dose-Response Studies : Use concentrations between 0.1–10 µM to assess proliferation rates in keratinocyte or fibroblast lines (e.g., HaCaT) .

- Enzyme Inhibition : Co-treat cells with catalase or glutathione peroxidase inhibitors (e.g., 3-AT) to amplify intracellular peroxide effects .

- Control Variables : Include non-peroxidic controls (e.g., decanoic acid) to isolate peroxide-specific effects.

- Data Interpretation :

| Peroxide Type | Tumor Promotion Activity (Relative to BPO) | Metabolic Susceptibility |

|---|---|---|

| This compound | High (1.8×) | Low (resists GPx) |

| Cumene hydroperoxide | Moderate (1.2×) | High (GPx-sensitive) |

| Table adapted from tumor promotion assays . |

Q. How can researchers address contradictions in oxidative activity data for this compound under varying environmental conditions?

- Analytical Strategies :

- Kinetic Studies : Measure radical generation rates using ESR spectroscopy under controlled O₂ levels and temperatures (e.g., 25°C vs. 40°C) .

- Matrix Effects : Compare peroxide stability in polar (acetonitrile) vs. non-polar (hexane) solvents to assess solvent-driven decomposition .

- Confounding Factors :

- Trace metal contamination (e.g., Fe²⁺) accelerates decomposition; pre-treat solvents with chelators (EDTA) .

- Conflicting data may arise from unaccounted humidity; use anhydrous conditions for reproducibility .

Methodological Challenges and Solutions

Q. What precautions are critical when designing in vivo studies involving this compound?

- Risk Mitigation :

- Use fume hoods and explosion-proof equipment during sample preparation .

- Conduct acute toxicity assays (LD50) in rodent models prior to long-term exposure studies .

- Ethical Compliance : Document peroxide concentrations in animal tissues post-mortem via HPLC-MS to correlate dosing with biological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.